molecular formula C12H13N3 B1626020 3-Amino-4-(benzylamino)pyridine CAS No. 57806-32-3

3-Amino-4-(benzylamino)pyridine

Cat. No.: B1626020
CAS No.: 57806-32-3
M. Wt: 199.25 g/mol
InChI Key: OGXHMKKZMOZRQL-UHFFFAOYSA-N
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Description

3-Amino-4-(benzylamino)pyridine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with an amino group at the 3-position and a benzylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzylamino)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Benzylation: The benzylamino group is introduced at the 4-position through a benzylation reaction, often using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzylamino)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and benzylamino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Amino-4-(benzylamino)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzylamino)pyridine involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A simpler analog with only an amino group at the 4-position.

    3-Aminopyridine: Similar structure but lacks the benzylamino group.

    4-Benzylaminopyridine: Contains only the benzylamino group at the 4-position.

Uniqueness

3-Amino-4-(benzylamino)pyridine is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs.

Properties

IUPAC Name

4-N-benzylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXHMKKZMOZRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481910
Record name 3-Amino-4-(benzylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-32-3
Record name 3-Amino-4-(benzylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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